3-Fluorobicyclo[3.2.1]octan-8-amine chemical structure and SMILES
3-Fluorobicyclo[3.2.1]octan-8-amine chemical structure and SMILES
An In-depth Technical Guide to 3-Fluorobicyclo[3.2.1]octan-8-amine: Structure, Synthesis, and Medicinal Chemistry Perspective
Abstract
The bicyclo[3.2.1]octane framework represents a pivotal structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise spatial orientation of functional groups. The introduction of fluorine into such scaffolds can profoundly influence key drug-like properties, including metabolic stability, lipophilicity, and the basicity of proximal amines. This guide provides a comprehensive technical overview of 3-Fluorobicyclo[3.2.1]octan-8-amine, a valuable building block for drug discovery. We will delve into its chemical structure, with a critical analysis of its stereoisomers, provide its SMILES notation for computational applications, propose a logical synthetic pathway based on established methodologies, and discuss its potential applications in the design of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold in their programs.
Introduction: The Strategic Value of Fluorinated Bicyclic Scaffolds
Saturated, three-dimensional molecular frameworks have become increasingly important in modern drug discovery. Moving away from flat, aromatic structures towards more complex sp³-rich cores can lead to improved selectivity, enhanced physicochemical properties, and access to novel intellectual property. The bicyclo[3.2.1]octane system is a prominent example of such a scaffold, found in numerous natural products and biologically active compounds.[1] Its rigid conformation locks substituents into well-defined vectors, making it an ideal platform for probing interactions within protein binding sites.
The strategic incorporation of fluorine is a cornerstone of contemporary medicinal chemistry.[1] A single fluorine atom can block sites of metabolic oxidation, modulate the pKa of nearby functional groups, and form favorable orthogonal interactions (e.g., with backbone amides) in protein-ligand complexes. When combined, the rigid bicyclic core and the unique electronic properties of fluorine create a powerful tool for developing next-generation therapeutics, from enzyme inhibitors to central nervous system agents.[2]
Chemical Identity and Structural Elucidation
Chemical Structure and SMILES Notation
3-Fluorobicyclo[3.2.1]octan-8-amine is a carbocyclic compound featuring a bridged ring system. The structure consists of a six-membered ring fused to a five-membered ring, with a one-carbon bridge. The systematic numbering of this scaffold places the amine group at the C8 bridge position and the fluorine substituent at the C3 position on the six-membered ring.
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Chemical Formula: C₈H₁₄FN
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Molecular Weight: 143.20 g/mol
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CAS Number: 2168669-08-5
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SMILES: NC1C2CCC1CC(F)C2
The SMILES string encodes the bicyclic nature of the molecule, with the numbers indicating the ring-closing bonds between atoms.
Critical Role of Stereochemistry: Endo vs. Exo Isomerism
A crucial feature of the bicyclo[3.2.1]octane system is the potential for stereoisomerism of substituents on the bridges. The amine group at the C8 position can be oriented in two distinct ways relative to the larger six-membered ring of the scaffold.
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Exo Isomer: The C-N bond points away from the six-membered ring.
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Endo Isomer: The C-N bond points towards the six-membered ring.
This stereochemical difference is not trivial; it fundamentally alters the shape of the molecule and how it presents its pharmacophoric features to a biological target. The choice between an exo or endo amine can be the deciding factor in achieving potent and selective binding.
Caption: Endo vs. Exo stereoisomers at the C8 position.
Physicochemical Properties
A summary of the key computed physicochemical properties is provided below. These parameters are crucial for assessing the molecule's potential as a drug lead or fragment.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄FN | - |
| Molecular Weight | 143.20 g/mol | - |
| CAS Number | 2168669-08-5 | - |
| XLogP3-AA | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 26 Ų | PubChem |
Proposed Synthetic Strategy and Rationale
Retrosynthetic Analysis
A plausible retrosynthesis involves disconnecting the C8-amine and the C3-fluorine to reveal a key bicyclic ketone intermediate. This ketone can be derived from a cyclic dienone via a double Michael addition, a powerful strategy for constructing this ring system.
Caption: Retrosynthetic analysis workflow.
Exemplary Forward Synthesis Protocol (Proposed)
The following multi-step protocol outlines a chemically sound approach to the target molecule.
Step 1: Synthesis of Bicyclo[3.2.1]octan-8-one via Double Michael Addition This step constructs the core scaffold. The double Michael addition of a suitable carbon nucleophile to a cyclic dienone is an efficient method for creating the bicyclic system.[3]
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Rationale: This reaction is often high-yielding and establishes the key bridged structure in a single, convergent step. The choice of nucleophile and dienone allows for the introduction of various substituents if needed.
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Methodology:
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To a solution of a suitable cycloheptadienone in a polar aprotic solvent (e.g., THF, DMF), add a carbon nucleophile such as dimethyl malonate and a base (e.g., NaH, K₂CO₃).
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Stir the reaction at room temperature or with gentle heating until analysis (TLC, LC-MS) indicates the consumption of the starting material.
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Perform an aqueous workup followed by purification via column chromatography to isolate the bicyclo[3.2.1]octanone intermediate.
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Step 2: Electrophilic Fluorination Introduction of the fluorine atom at the C3 position can be achieved using a modern electrophilic fluorinating agent.
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Rationale: Reagents like Selectfluor® are widely used for the fluorination of enolates or enol ethers. They are generally safer and more selective than older fluorinating agents. The reaction proceeds via the ketone's enolate, and regioselectivity can often be controlled.
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Methodology:
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Dissolve the bicyclo[3.2.1]octanone from Step 1 in an appropriate solvent (e.g., acetonitrile).
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Generate the enolate using a suitable base (e.g., LDA, NaHMDS) at low temperature (-78 °C).
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Add a solution of an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide or Selectfluor®).
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Allow the reaction to warm to room temperature slowly.
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Quench the reaction, perform an aqueous workup, and purify the resulting 3-fluorobicyclo[3.2.1]octan-8-one by column chromatography.
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Step 3: Installation of the C8-Amine via Reductive Amination The final step converts the ketone into the target primary amine.
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Rationale: Reductive amination is a classic and reliable method for converting ketones to amines. Using ammonia or a protected amine equivalent (like hydroxylamine followed by reduction) provides direct access to the primary amine. The stereochemical outcome (endo vs. exo) can often be influenced by the choice of reducing agent and reaction conditions.
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Methodology:
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Dissolve the fluorinated ketone from Step 2 in a solvent such as methanol.
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Add a source of ammonia (e.g., ammonium acetate or ammonia in methanol) and a reducing agent (e.g., sodium cyanoborohydride, NaBH(OAc)₃).
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Stir the reaction at room temperature until the imine intermediate is fully reduced.
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Perform a basic aqueous workup to remove salts and extract the product into an organic solvent.
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Purify the final product, 3-Fluorobicyclo[3.2.1]octan-8-amine, via column chromatography or crystallization of a salt (e.g., HCl salt). The separation of endo and exo diastereomers may be required at this stage.
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Expected Spectroscopic Characterization
Verifying the identity and purity of the final compound is paramount. While experimental data is not published, the expected NMR signatures can be predicted based on known principles.
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¹H NMR: The spectrum would be complex due to the rigid bicyclic system, with many signals appearing in the aliphatic region (1.0-3.5 ppm). Key features would include the protons on the carbon bearing the fluorine (C3-H), which would appear as a multiplet significantly downfield due to the fluorine's deshielding effect and show a large geminal coupling to fluorine (~45-55 Hz) and smaller vicinal couplings to adjacent protons. The proton at the C8 position would also be a diagnostic singlet or narrow multiplet.
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¹³C NMR: The carbon attached to fluorine (C3) would be the most diagnostic signal, appearing far downfield (~85-95 ppm) with a very large one-bond C-F coupling constant (¹JCF ≈ 170-200 Hz). The carbons beta to the fluorine (C2, C4) would also show smaller two-bond couplings (²JCF ≈ 15-25 Hz).
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¹⁹F NMR: This is the most definitive technique. For an aliphatic secondary fluoride, the chemical shift is expected in the range of -170 to -200 ppm (relative to CFCl₃).[4][5] The signal would appear as a complex multiplet due to couplings to the geminal proton (C3-H) and vicinal protons on C2 and C4.
Applications and Outlook in Drug Discovery
While specific biological data for 3-Fluorobicyclo[3.2.1]octan-8-amine is not publicly disclosed, its structural features make it an exceptionally promising building block for several therapeutic areas:
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Enzyme Inhibitors: The rigid scaffold can be used to orient pharmacophoric groups to mimic a substrate's transition state. Derivatives of bicyclo[3.2.1]octene have been explored as inhibitors of influenza virus sialidases.[2]
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Central Nervous System (CNS) Agents: The three-dimensional nature of the scaffold is ideal for targeting complex receptors in the CNS. The parent 8-azabicyclo[3.2.1]octane core (tropane) is the basis for numerous CNS-active drugs. The fluorine atom can be used to fine-tune properties like brain penetration and metabolic stability.
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Bioisosteric Replacement: The fluorinated bicycloalkane can serve as a rigid, non-aromatic bioisostere for phenyl rings or other cyclic moieties, offering a path to escape flatland and improve drug-like properties.[1]
The amine handle provides a convenient point for chemical elaboration, allowing for the rapid generation of libraries for screening. The fluorine at C3 can modulate the basicity (pKa) of the C8-amine through space, a subtle but powerful effect for optimizing ligand-receptor interactions.
Conclusion
3-Fluorobicyclo[3.2.1]octan-8-amine is a structurally compelling and synthetically accessible building block for medicinal chemistry. Its combination of a rigid, three-dimensional scaffold with the property-enhancing effects of fluorine provides a powerful platform for the design of novel therapeutics. While detailed biological applications remain to be published, the principles of scaffold-based design and fluorine chemistry strongly suggest its utility. The proposed synthetic routes, based on established chemical transformations, offer a clear path to accessing this compound and its derivatives for exploration in drug discovery programs. Further disclosure of experimental protocols and biological screening data is anticipated to unlock the full potential of this valuable chemical entity.
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